molecular formula C18H18N2O2S B2533193 N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797898-00-0

N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2533193
CAS RN: 1797898-00-0
M. Wt: 326.41
InChI Key: XNLWRXDWYVYGJT-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide" is a derivative of benzo[d]thiazole-2-carboxamide, a class of compounds known for their diverse biological activities. This particular compound has not been explicitly mentioned in the provided papers, but its structural relatives have been studied for various pharmacological properties, including antiproliferative and antioxidative activities , as potential epidermal growth factor receptor (EGFR) inhibitors , and for their antiemetic and gastroprokinetic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at various positions on the ring. For example, the synthesis of benzimidazole/benzothiazole-2-carboxamides with different substituents has been reported, where the antiproliferative and antioxidative activities of these compounds were evaluated . Although the exact synthesis of "this compound" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of substituents like methoxy, nitro, and amino groups can significantly influence the compound's interaction with biological targets. For instance, the density functional theory (DFT) calculations have been used to rationalize the antioxidative capacities of benzothiazole derivatives, showing the importance of hydrogen bonding in the radical form . The molecular structure of "this compound" would likely exhibit similar interactions due to the presence of the methoxy group and the carboxamide moiety.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photooxidation in the presence of singlet oxygen, leading to a range of products . The reactivity of "this compound" under different conditions would be an interesting area of study, potentially leading to the discovery of novel reactions and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development. The papers provided do not offer specific data on the physical and chemical properties of "this compound," but studies on similar compounds suggest that these properties are critical for their biological function and potential as therapeutic agents .

Scientific Research Applications

Pharmacological Evaluation and Molecular Docking Studies

Research on benzofused thiazole derivatives, including N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide, has shown promising results in the development of alternative antioxidant and anti-inflammatory agents. The synthesis of these derivatives involves cyclocondensation reactions offering potential for anti-inflammatory and antioxidant activities. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, with certain derivatives showing distinct anti-inflammatory activity compared to standard references. The antioxidant activities of these compounds against various reactive species highlight their potential. Molecular docking studies further support their role in anti-inflammatory and antioxidant applications (Raut et al., 2020).

Importance in Medicinal Chemistry

Benzothiazole derivatives, including the specified compound, are recognized for their varied biological activities and are considered important moieties in medicinal chemistry. These derivatives exhibit activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer. The structural flexibility and the ability to undergo various substitutions make benzothiazole derivatives a key scaffold in the design and development of new therapeutic agents. The unique methine center in the thiazole ring contributes to the diverse biological activities of benzothiazole compounds (Bhat & Belagali, 2020).

Anticancer Potentials

Benzothiazole derivatives are also explored for their anticancer potentials. The review of literature suggests that the structural modifications on benzothiazole derivatives have led to the identification of compounds with significant anticancer activity. The effectiveness of these compounds against various cancer cell lines has been studied, with the analysis of structure-activity relationships providing insights into their mechanism of action. These findings indicate the benzothiazole scaffold's potential in cancer chemotherapy, highlighting the role of specific substitutions in enhancing anticancer activity (Pathak et al., 2019).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-5-3-4-6-14(12)16(22-2)10-19-18(21)13-7-8-15-17(9-13)23-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWRXDWYVYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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